molecular formula C9H10N2O B3361872 3-(Methylamino)isoindolin-1-one CAS No. 93680-00-3

3-(Methylamino)isoindolin-1-one

Cat. No.: B3361872
CAS No.: 93680-00-3
M. Wt: 162.19 g/mol
InChI Key: LINQDYDKFAVPNA-UHFFFAOYSA-N
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Description

3-(Methylamino)isoindolin-1-one (CAS Number: 93680-00-3) is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It belongs to the class of isoindolin-1-one derivatives, a scaffold recognized in medicinal chemistry for its diverse biological activities . The isoindolinone core structure is a privileged motif found in various natural products and pharmaceutical agents, associated with a range of pharmacological effects . This specific compound serves as a valuable building block and intermediate in organic synthesis and drug discovery research. The isoindolin-1-one structure is a key feature in compounds evaluated for various biological activities. Recent research highlights the interest in isoindolin-1-one derivatives as potential positive ago-allosteric modulators (PAAMs) of CNS targets, such as the 5-HT2C receptor, indicating its relevance in developing new neuropharmacological agents . Furthermore, related derivatives are investigated for their antimicrobial properties, justifying ongoing exploration of this scaffold for antibiotic development . The compound can be synthesized using modern methods, including catalyst-free and solvent-free melting techniques that prioritize atom economy . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(methylamino)-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINQDYDKFAVPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methylamino Isoindolin 1 One and Analogous Structures

Direct Synthesis Routes to 3-(Methylamino)isoindolin-1-one

Direct and efficient access to the this compound framework is paramount for its exploration in various chemical and biological contexts. Modern synthetic approaches have increasingly focused on one-pot cascade reactions and sophisticated cyclization strategies to streamline the synthetic process, enhance atom economy, and control stereoselectivity.

One-Pot Cascade Reactions and Multi-Component Approaches

One-pot cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like 3-aminoisoindolin-1-ones. These methods are prized for their operational simplicity and reduced environmental impact.

The synthesis of isoindolin-1-one (B1195906) derivatives can be achieved through elegant tandem sequences that combine addition, cyclization, and rearrangement steps. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles can lead to the formation of highly substituted isoindolin-1-ones. nih.govfigshare.com These reactions often proceed under mild, metal-free conditions, initiated by a simple and inexpensive base like potassium carbonate. nih.govfigshare.com The sequence can involve up to six elemental steps in a single pot, showcasing the power of cascade catalysis. nih.gov

Another approach involves the tandem Michael addition/intramolecular cyclization of specifically designed precursors. For example, the reaction of 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoates with organozinc reagents initiates a tandem Michael addition followed by an intramolecular cyclization to furnish isocoumarin (B1212949) derivatives, a related heterocyclic system. nih.gov Adapting such strategies to nitrogen-based nucleophiles is a key area of research for accessing the isoindolin-1-one core.

Lithiation has proven to be a powerful tool for the regioselective synthesis of isoindolin-1-ones. A notable example is the n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides. acs.orgresearchgate.netnih.gov This methodology facilitates the exclusive N-cyclization of the amide functional group, which is an ambident nucleophile. The process is effective for primary amides and furnishes the desired isoindolinones in yields ranging from 38% to 94%. acs.orgresearchgate.netnih.gov A key feature of this reaction is the Z-stereochemistry observed in the resulting exocyclic double bond. acs.orgresearchgate.netnih.gov The proposed mechanism involves the formation of either a vinylic anion or an intimate ion pair intermediate. acs.orgresearchgate.net

Table 1: Selected Examples of BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides acs.orgacs.org

Starting Material (2-(1-Alkynyl)benzamide)ProductYield (%)
2-(Phenylethynyl)benzamide(Z)-3-((Iodo(phenyl)methylene)isoindolin-1-one94
2-((4-Methoxyphenyl)ethynyl)benzamide(Z)-3-((Iodo(4-methoxyphenyl)methylene)isoindolin-1-one85
2-((4-Chlorophenyl)ethynyl)benzamide(Z)-3-((4-Chlorophenyl)(iodo)methylene)isoindolin-1-one88
2-(Hex-1-yn-1-yl)benzamide(Z)-3-(1-Iodohexylidene)isoindolin-1-one72

Reaction Conditions: n-BuLi, I2/ICl, THF, -78 °C to rt.

Electrophilic Cyclization Strategies

Electrophilic cyclization offers a complementary approach to the synthesis of isoindolin-1-ones, often proceeding under mild conditions and allowing for the introduction of diverse functionalities.

Halogenating agents can act as electrophiles to initiate the cyclization of unsaturated amides. The use of iodine (I₂) or other iodine sources like N-iodosuccinimide (NIS) in the cyclization of 2-(1-alkynyl)benzamides has been a subject of detailed study. rsc.orgnih.gov It is crucial to note that the outcome of this reaction is highly dependent on the reaction conditions and the nature of the substrate. While some reports initially suggested the formation of isoindolin-1-ones, a correction later clarified that under the specified electrophilic iodocyclization conditions, the reaction proceeds via O-cyclization to yield cyclic imidates instead. nih.gov This highlights the ambident nucleophilicity of the amide group and the fine balance between N- and O-cyclization pathways.

However, carefully controlled halogen-mediated cyclizations can lead to the desired isoindolin-1-one core. For instance, the use of a palladium catalyst in conjunction with an oxidant can facilitate the cyclization of appropriately substituted benzamides. organic-chemistry.org Furthermore, hypervalent iodine reagents have been employed in oxidative cyclization reactions of various unsaturated systems, suggesting their potential applicability to the synthesis of isoindolin-1-ones under the right conditions. nih.govbeilstein-journals.org

The cyclization of o-(1-alkynyl)benzamides is a versatile and widely explored route to 3-substituted isoindolin-1-ones. As discussed previously, this can be achieved through lithiation-based methods. acs.orgresearchgate.netnih.gov Additionally, electrophile-promoted cyclizations offer a powerful alternative. rsc.org

Chiral phosphoric acids have been utilized as catalysts for the enantioselective intramolecular tandem cyclization of specifically designed o-alkynylbenzamides. This approach has led to the successful synthesis of biologically relevant spiro-isoindolinone-indoles with good to high enantioselectivities (up to 93% ee). rsc.org The reaction proceeds through a controlled cascade, showcasing the potential for asymmetric synthesis of complex isoindolin-1-one analogs. rsc.org

The choice of reaction conditions and catalyst is critical in directing the regioselectivity of the cyclization. While electrophilic conditions with iodine alone can favor O-cyclization to form cyclic imidates, the use of n-BuLi prior to the addition of an iodine source directs the reaction towards N-cyclization, yielding the desired isoindolin-1-one framework. acs.orgnih.gov

Table 2: Comparison of Cyclization Pathways for 2-(1-Alkynyl)benzamides

MethodReagentsMajor ProductReference
Lithiation-Iodocyclization1. n-BuLi 2. I₂/ICl(Z)-3-(Iodomethylene)isoindolin-1-one acs.orgnih.gov
Electrophilic IodocyclizationI₂(Z)-3-(Iodomethylene)isobenzofuran-1(3H)-imine (Cyclic Imidate) nih.gov
Chiral Acid CatalysisChiral Phosphoric AcidSpiro-isoindolinone-indoles rsc.org

Reductive Amination and Amidation Approaches

Reductive amination and amidation represent a cornerstone in the synthesis of N-substituted isoindolin-1-ones, including this compound. These methods typically involve the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine, or the direct reaction of a carboxylic acid derivative with an amine followed by cyclization.

A prominent strategy involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde (B143210) with primary amines. organic-chemistry.org This approach leverages the dual reactivity of the starting material, containing both an aldehyde for imine formation and a carboxylic acid for the final lactamization. The use of ultrathin platinum nanowires as a catalyst under a hydrogen atmosphere has been shown to be highly effective for this transformation, affording a variety of N-substituted isoindolinones in excellent yields. organic-chemistry.org

Another effective one-pot procedure for the synthesis of N-substituted isoindolin-1-ones is the reductive amination/lactamization of methyl 2-formylbenzoate. This method utilizes a primary amine, such as methylamine (B109427), which reacts with the aldehyde group to form an imine that is subsequently reduced in situ. The resulting secondary amine then undergoes intramolecular cyclization with the ester group to form the desired isoindolin-1-one.

A similar strategy can be employed starting from 2-cyanobenzaldehyde (B126161). The cyano group can be reduced to a primary amine, which can then undergo intramolecular reaction with the aldehyde, or the aldehyde can first react with an external amine, followed by transformations involving the cyano group to facilitate cyclization. researchgate.net

Starting MaterialReagentsProductYield (%)Reference
2-CarboxybenzaldehydePrimary Amine, Pt Nanowires, H₂N-Substituted IsoindolinoneExcellent organic-chemistry.org
Methyl 2-FormylbenzoateMethylamine, Reducing AgentThis compoundHigh
2-CyanobenzaldehydeMethylamine, Reducing AgentAnalogous Isoindolinone StructuresModerate to Good researchgate.net

Metal-Catalyzed Synthetic Protocols

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and isoindolinones are no exception. Palladium and copper-catalyzed reactions offer powerful tools for the construction of the this compound scaffold with high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly versatile, enabling a range of transformations including cross-coupling/cyclization sequences and carbonylation strategies.

Palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization cascade are a powerful method for the synthesis of substituted isoindolinones. One such approach involves the intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org In this type of reaction, a palladium catalyst facilitates the formation of a carbon-nitrogen bond, leading to the isoindolinone ring system. These reactions often proceed under mild conditions and can tolerate a wide variety of functional groups.

Palladium-catalyzed carbonylation reactions provide a direct route to isoindolinones by incorporating a carbonyl group from carbon monoxide gas or a CO surrogate. A notable example is the palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid. nih.gov This process involves the formation of an amide bond followed by a palladium-catalyzed intramolecular cyclization, yielding the isoindolinone structure. This method is highly versatile and allows for the synthesis of a diverse range of functionalized isoindolinones in good to excellent yields. nih.gov

SubstrateCatalystReaction TypeProductYield (%)Reference
2-Iodobenzamide derivativePalladium CatalystIntramolecular Cyclization3-Substituted IsoindolinoneGood organic-chemistry.org
2-Bromoaniline and 2-Formylbenzoic AcidPalladium Catalyst, COCarbonylative CyclizationN-ArylisoindolinoneGood to Excellent nih.gov

Copper-Catalyzed Methodologies

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of isoindolinones. These catalysts can promote various coupling and cyclization reactions leading to the desired heterocyclic core.

Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), often in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is an effective catalytic system for the synthesis of substituted isoindolinones. For instance, copper(I) iodide, a related copper catalyst, has been shown to efficiently catalyze the deformylative C-N coupling of formamides with isoindolinone-3-ols to provide C(3)-amino substituted isoindolinones. ias.ac.in This demonstrates the utility of copper in forming the crucial C-N bond at the 3-position.

Furthermore, Cu(OAc)₂·H₂O has been utilized in the oxidation of N-substituted isoindolinones to the corresponding phthalimides, highlighting its reactivity at the C3 position of the isoindolinone core. arkat-usa.org While a direct synthesis of this compound using a Cu(OAc)₂·H₂O/DBU system from simple precursors is a specific application, the principles of copper-catalyzed amination reactions on isoindolinone precursors are well-established. DBU typically acts as a non-nucleophilic base to facilitate the reaction, for example, by deprotonating the amine nucleophile.

SubstratesCatalyst SystemReaction TypeProductReference
Isoindolinone-3-ols and FormamidesCopper(I) iodideDeformylative C-N CouplingC(3)-Amino Substituted Isoindolinones ias.ac.in
N-Substituted IsoindolinonesCu(OAc)₂·H₂O, TBHPOxidationPhthalimides arkat-usa.org
Aqueous Phase-Transfer Conditions

The use of aqueous phase-transfer catalysis (PTC) represents a significant advancement in the synthesis of isoindolinone derivatives, offering benefits such as mild reaction conditions, reduced use of volatile organic solvents, and enhanced reaction rates. This methodology facilitates the transfer of reactants between immiscible aqueous and organic phases, enabling reactions that would otherwise be inefficient.

A notable application of aqueous PTC is in the synthesis of 3-methylene-isoindolin-1-ones. A simple and expedient method has been developed starting from 2-iodobenzamides and (silyl)alkynes. This process utilizes an inexpensive CuCl/PPh₃ catalyst system in the presence of n-Bu₄NBr (TBAB) as a phase-transfer agent, achieving high yields and short reaction times of around 30 minutes. A key feature of this method is the in situ desilylation of terminal alkynes under the reaction conditions, which conveniently "unmasks" the alkyne for the subsequent coupling and hydroamidation sequence. The feasibility of a one-pot process starting from 2-iodobenzamides, aryl halides, and trimethylsilylacetylene (B32187) (TMSA) under Pd/Cu catalysis further highlights the versatility of this approach.

Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have been effectively employed in the asymmetric Michael reaction of 3-substituted isoindolinones. google.com This provides a valuable route for constructing asymmetric 3,3-disubstituted isoindolinones with high yields and moderate to good enantioselectivity. google.com The reactivity in these reactions is highly dependent on the structure of the isoindolinone. acs.org For instance, the reaction of 3-phenyl-isoindolin-1-one with methyl vinyl ketone using a specific cinchonidinium-derived catalyst in a toluene (B28343)/water system with potassium carbonate as the base can yield the corresponding Michael adduct with significant enantiomeric excess.

Furthermore, bifunctional chiral ammonium (B1175870) salts have been investigated in the asymmetric cascade synthesis of key isoindolinone building blocks. organic-chemistry.org These catalysts, used in small quantities (as low as 2.5 mol%), can afford high yields and good enantioselectivities in the cascade reaction of 2-cyanobenzaldehyde with dimethyl malonate. organic-chemistry.org This strategy is particularly promising for large-scale applications due to its efficiency and the potential for high enantiomeric purity of the final products. organic-chemistry.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
CuCl/PPh₃/TBAB2-Iodobenzamides, (Silyl)alkynes3-Methylene-isoindolin-1-onesHigh yields, short reaction times, in situ desilylation
Chiral Cinchona Alkaloid-derived Ammonium Salts3-Substituted Isoindolinones, Michael AcceptorsAsymmetric 3,3-Disubstituted IsoindolinonesHigh yields, moderate to good enantioselectivity
Bifunctional Chiral Ammonium Salts2-Cyanobenzaldehyde, Dimethyl MalonateChiral Isoindolinone Building BlocksHigh yields, good enantioselectivity with low catalyst loading

Non-Metal Catalyzed and Environmentally Benign Syntheses

The development of synthetic methods that avoid the use of transition metals and operate under environmentally friendly conditions is a major focus in modern organic chemistry. For the synthesis of this compound and its analogs, several such strategies have emerged.

Base-Promoted Cascade Reactions

Base-promoted cascade reactions offer an efficient and atom-economical route to isoindolin-1-one derivatives from readily available starting materials without the need for metal catalysts. These reactions often involve a sequence of steps, such as nucleophilic addition, cyclization, and rearrangement, occurring in a single pot.

A significant advancement in this area is the cascade reaction of ortho-carbonyl-substituted benzonitriles with (chloromethyl)sulfonyl)benzenes, promoted by the inexpensive and environmentally benign base potassium carbonate (K₂CO₃). rsc.orgrsc.orgnih.gov This method allows for the synthesis of isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones under mild conditions. rsc.orgrsc.orgnih.gov The reaction cascade can involve up to six elemental steps in one pot. rsc.orgrsc.org The process is initiated by the deprotonation of the pronucleophile, followed by nucleophilic addition to the carbonyl group, ring closure, and a Dimroth rearrangement. rsc.orgnih.gov

The scope of this reaction is broad, with various substituted 2-formylbenzonitriles and ((chloromethyl)sulfonyl)benzenes leading to the desired products in good to high yields. rsc.org A sequential one-pot cascade/β-elimination/alkylation process has also been developed using only K₂CO₃, which provides access to N-alkylated derivatives of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. rsc.orgnih.gov

BaseStarting MaterialsProduct TypeKey Features
K₂CO₃ortho-Carbonyl-substituted benzonitriles, ((Chloromethyl)sulfonyl)benzenes3,3-Dialkylated Isoindolin-1-ones, (Z)-3-(Sulfonyl-methylene)isoindolin-1-onesMetal-free, mild conditions, one-pot, environmentally benign base
K₂CO₃2-Formylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes, Alkylating agentsN-Alkylated (Z)-3-(Sulfonyl-methylene)isoindolin-1-onesSequential one-pot cascade/β-elimination/alkylation

Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is considered a green chemistry approach due to its energy efficiency. cardiff.ac.ukresearchgate.net

An efficient microwave-promoted synthesis of a (Z)-3-methyleneisoindolin-1-one library from 2-bromobenzamides and terminal alkynes has been developed using a Cu(OAc)₂·H₂O/DBU system. nih.gov This method is notable for its use of ethanol (B145695) as an environmentally friendly solvent and the dual role of DBU as both a base and a ligand for copper. The reactions are completed in just 20 minutes under microwave irradiation at 130 °C, affording the desired products in moderate to high yields with high stereoselectivity. nih.gov This approach accommodates a broad scope of substrates, including various benzamide (B126) substituents and both aryl and aliphatic alkynes. nih.gov

Another example is the microwave-assisted, catalyst-free synthesis of isoindolin-1-one-3-phosphonates through a three-component condensation of 2-formylbenzoic acid, aliphatic primary amines, and dialkyl phosphites. This method provides high yields of the novel title compounds at low temperatures and with short reaction times. The process has also been successfully adapted for continuous flow microwave synthesis, allowing for production on a "few g" scale.

Reaction TypeStarting MaterialsCatalyst/PromoterKey Features
Domino Reaction2-Bromobenzamides, Terminal AlkynesCu(OAc)₂·H₂O/DBUMicrowave-assisted, short reaction time (20 min), ethanol solvent, high stereoselectivity
Three-Component Condensation2-Formylbenzoic acid, Primary amines, Dialkyl phosphitesNone (Catalyst-free)Microwave-assisted, high yields, low temperature, short reaction time, applicable to continuous flow

Catalyst and Solvent-Free Conditions

The ultimate goal of green chemistry is to perform reactions without the need for catalysts or solvents, thus minimizing waste and environmental impact.

A catalyst-free, one-pot method has been developed for the synthesis of isoindolin-1-imine derivatives through a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in an aqueous medium at room temperature. This efficient and convenient reaction provides the corresponding products in excellent yields (90–98%) with easy purification.

As mentioned in the previous section, the microwave-assisted synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, primary amines, and dialkyl phosphites can be performed under catalyst-free conditions. This highlights the potential of microwave irradiation to promote reactions that would typically require a catalyst.

Indium-mediated reactions also offer a pathway to isoindolin-1-ones under conditions that can be considered environmentally friendly. An indium-mediated one-pot reductive heterocyclization of nitroarenes with o-phthalaldehyde (B127526) in the presence of acetic acid in toluene at reflux produces the corresponding isoindolin-1-ones in reasonable yields. researchgate.net While not strictly solvent-free, this method utilizes a less toxic solvent and a recyclable metal.

Electro-Induced Synthetic Methods

Electrosynthesis is a powerful and green synthetic tool that uses electricity to drive chemical reactions, replacing conventional and often toxic or hazardous oxidizing and reducing agents. nih.gov This approach offers high efficiency, selectivity, and mild reaction conditions.

An electrochemically initiated tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to synthesize unprecedented 3-N-aryl substituted isoindolinones. This reaction is carried out via constant current electrolysis in a divided cell using a catalytic amount of electricity and a platinum cathode as the working electrode. DFT calculations have been used to investigate the mechanism of the electrochemical activation and the subsequent chemical cascade reactions.

Flow electrochemistry in a microreactor has been shown to be an efficient method for generating amidyl radicals, which can then undergo intramolecular hydroamination to produce isoindolinones. This technique often requires little to no supporting electrolyte, which simplifies purification and reduces costs. The efficiency of this flow process is demonstrated by the synthesis of an isoindolinone product in 96% yield after 1.5 hours, compared to only 51% yield after 6 hours in a batch reaction that required a supporting electrolyte.

Another electrochemical strategy for synthesizing isoindolinones involves the use of simple o-alkylbenzoic acids and alkyl nitriles under metal-catalyst and external oxidant-free conditions. This method proceeds via an aroyloxy radical-mediated benzyl (B1604629) C–H amination. Furthermore, an efficient paired electrochemical method for the selective deuteration of isoindolinones has been realized through H/D exchange, showcasing the utility of electrochemistry in late-stage modification of bioactive molecules.

Electrochemical MethodStarting MaterialsProduct TypeKey Features
Tandem ReactionAnilines, 2-Formyl Benzonitrile3-N-Aryl Substituted IsoindolinonesConstant current electrolysis, Pt-cathode, catalytic electricity
Flow MicroreactorAmidesIsoindolinonesIntramolecular hydroamination of amidyl radicals, electrolyte-free, high efficiency
C–H Aminationo-Alkylbenzoic acids, Alkyl NitrilesIsoindolinonesMetal-catalyst and external oxidant-free
H/D ExchangeIsoindolinonesDeuterated IsoindolinonesPaired electrochemical method, late-stage modification

Asymmetric Synthesis of 3-Substituted Isoindolin-1-one Derivatives

The development of asymmetric methods for the synthesis of 3-substituted isoindolin-1-ones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Various strategies have been developed to achieve high enantioselectivity in the synthesis of these chiral molecules.

Another strategy relies on the use of chiral auxiliaries. An anionic chiral auxiliary-mediated asymmetric alkylation of a carbamate (B1207046) has been successfully used to provide 3-substituted isoindolinones in high enantiomeric excess. This methodology was notably applied in the first asymmetric synthesis of (+)-lennoxamine.

Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has also been reported. This method involves the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl or alkenyl boronic acids under mild reaction conditions. This dicarbofunctionalization of enamides generates amide derivatives bearing quaternary stereocenters with broad functional group tolerance and high enantioselectivity.

Asymmetric StrategyKey Reagents/CatalystsProduct TypeKey Features
Direct Alkylation of Chiral Substrate(S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, LDA, Alkylating agents3-Substituted IsoindolinonesHigh yields, high diastereomeric ratios
Chiral Auxiliary-Mediated AlkylationCarbamate with anionic chiral auxiliary3-Substituted IsoindolinonesHigh enantiomeric excess, application in total synthesis
Palladium-Catalyzed Dicarbofunctionalization1,1-Disubstituted enamides, Aryl/Alkenyl boronic acids, Pd-catalyst3,3-Disubstituted Isoindolinones with quaternary stereocentersBroad functional group tolerance, high enantioselectivity

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. organic-chemistry.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. organic-chemistry.org This strategy has been successfully applied to the synthesis of chiral 3-substituted isoindolinones.

One of the pioneering examples involved the use of (R)-phenylglycinol as a chiral auxiliary, which condenses with 2-formylbenzoic acid to produce a tricyclic γ-lactam as a single diastereomer. researchgate.net Another notable approach is the asymmetric alkylation of an anionic chiral auxiliary-mediated carbamate, which provides 3-substituted isoindolinones in high enantiomeric excess (ee). nih.gov This particular methodology was instrumental in the first asymmetric synthesis of (+)-lennoxamine. nih.gov

A significant development in this area is the use of N-tert-butylsulfinyl-isoindolinones. The diastereoselective alkylation of these intermediates has been investigated as a means to produce 3-alkyl-isoindolin-1-ones. google.com High diastereoselectivities have been achieved using lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) as the base, although yields were moderate. Conversely, sodium bis(trimethylsilyl)amide (NaHMDS) provided better yields but with lower diastereoselectivity. google.com The subsequent removal of the chiral auxiliary under mild oxidative conditions with ceric ammonium nitrate (B79036) (CAN) yields the desired (R)-3-alkyl-2,3-dihydro-1H-isoindolin-1-ones with high enantiopurity. google.com

Chiral Auxiliary ApproachKey ReagentsDiastereomeric/Enantiomeric ExcessReference
Condensation with (R)-phenylglycinol2-formylbenzoic acidSingle diastereomer researchgate.net
Asymmetric alkylation of a carbamateAnionic chiral auxiliaryHigh ee nih.gov
Diastereoselective alkylation of N-tert-butylsulfinyl-isoindolinonesLDA or LiHMDSHigh de google.com
Diastereoselective alkylation of N-tert-butylsulfinyl-isoindolinonesNaHMDSLower de, good yield google.com

Development of Catalytic Asymmetric Methodologies

The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral isoindolinones, offering more efficient and atom-economical routes compared to stoichiometric chiral auxiliary-based methods. researchgate.net These methodologies often employ chiral metal catalysts or organocatalysts to induce enantioselectivity. researchgate.net

Organocatalysis has emerged as a powerful tool. For instance, a cascade reaction involving an asymmetric nitro-Mannich reaction of α-amido sulfones derived from 2-formyl benzoates, followed by in situ cyclization, yields 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities (up to 98% ee). mdpi.com This reaction is catalyzed by Takemoto's catalyst, a bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane. mdpi.com This catalyst has also been effective in the synthesis of isoindolinone-pyrazole hybrids with high enantiomeric excess. nih.gov Furthermore, an asymmetric transfer hydroxymethylation of activated isoindolinones using formaldehyde (B43269) surrogates has been achieved with the piperidine-based Takemoto catalyst, affording enantioenriched hydroxymethylated products in good to excellent yields and high enantiopurities. mdpi.com

Transition metal catalysis offers another versatile avenue. A highly efficient synthesis of chiral 3-substituted isoindolinone frameworks has been developed using a Rh(I)-catalyzed asymmetric arylation of boronic acids to 2-halobenzaldimines, followed by a Rh(I)-catalyzed intramolecular aminocarbonylation. nih.gov This method avoids the use of carbon monoxide gas by employing an aldehyde as the carbonyl source and tolerates a variety of functional groups, producing isoindolinones in moderate to high yields with high enantiomeric excesses. nih.gov The two Rh(I)-catalyzed transformations can also be performed in a one-pot sequence. nih.gov

Catalytic MethodCatalystKey ReactionEnantiomeric Excess (ee)Reference
OrganocatalysisTakemoto's catalystAsymmetric aza-Henry/LactamizationUp to 98% mdpi.com
OrganocatalysisTakemoto's catalystAsymmetric synthesis of isoindolinone-pyrazole hybrid89% nih.gov
OrganocatalysisPiperidine-based Takemoto catalystAsymmetric transfer hydroxymethylation81:19 to 97:3 e.r. mdpi.com
Transition Metal CatalysisRh(I) complexAsymmetric arylation and intramolecular aminocarbonylationHigh nih.gov

Enzymatic and Biocatalytic Pathways to the Isoindolinone Core

The use of enzymes and biocatalytic systems in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. While the application of these methods to the synthesis of this compound is still emerging, insights can be gained from the study of natural product biosynthesis and the enzymatic modification of related structures.

Elucidation of Biosynthetic Mechanisms (e.g., Zinnimidine)

The isoindolin-1-one framework is present in a variety of naturally occurring compounds. nih.gov The study of their biosynthetic pathways can provide valuable information for developing biocatalytic syntheses. Zinnimidine (B1209266), a fungal alkaloid, features an isoindolinone core. Research into its biosynthesis has shed light on the enzymatic machinery responsible for constructing this heterocyclic system. nih.gov The elucidation of these pathways can inspire the development of engineered microorganisms or isolated enzyme systems for the production of isoindolinone scaffolds.

Enzyme-Catalyzed Derivatization

Enzymes, particularly hydrolases like lipases, are widely used in biocatalysis for their ability to perform selective transformations on a broad range of substrates. mdpi.com These enzymes can catalyze reactions such as the enantioselective acylation of alcohols and amines, as well as the hydrolysis of esters and amides. mdpi.com While specific studies on the enzyme-catalyzed derivatization of this compound are not extensively documented, the principles of biocatalysis suggest potential applications.

For instance, an isoindolinone analog bearing an ester group could be a substrate for lipase-catalyzed hydrolysis to yield a carboxylic acid derivative. This approach is commonly used in the synthesis of soft drugs, where an ester bond is incorporated for rapid metabolic inactivation by ubiquitous hydrolases. researchgate.net Conversely, lipases can also catalyze esterification reactions in non-aqueous media. nih.gov This could potentially be used to attach various side chains to a hydroxyl-functionalized isoindolinone core. The chemo-, regio-, and enantioselectivity of these enzymes make them attractive tools for the late-stage functionalization of complex molecules, including the derivatization of the isoindolinone scaffold.

Chemical Transformations and Reactivity Profiles of 3 Methylamino Isoindolin 1 One

Functional Group Interconversions on the Methylamino Moiety

The methylamino group at the C-3 position is a secondary amine, which possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. While specific literature detailing functional group interconversions directly on 3-(methylamino)isoindolin-1-one is not extensively documented in the reviewed sources, the expected reactivity can be inferred from the general chemistry of secondary amines.

Key transformations for secondary amines include acylation and alkylation.

Acylation: Secondary amines react readily with acylating agents like acid chlorides or acid anhydrides to form amides. openstax.org This reaction is typically rapid at room temperature and can be performed in the presence of a base to neutralize the acid byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. openstax.org

Alkylation: The alkylation of secondary amines with agents such as alkyl halides can be challenging to control, often leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts due to the product amine being nucleophilic. openstax.org However, methods for selective mono-N-alkylation have been developed for other systems, such as the chelation of 3-amino alcohols with 9-BBN prior to alkylation. organic-chemistry.org

These fundamental reactions highlight the potential for modifying the methylamino moiety to introduce a diverse range of functional groups, thereby altering the compound's steric and electronic properties.

Reactions of the Isoindolin-1-one (B1195906) Ring System

The isoindolin-1-one ring exhibits a rich and varied reactivity, enabling the construction of more complex molecular architectures. Key reaction types include intramolecular cyclizations to form fused heterocyclic systems, nucleophilic and electrophilic additions at the C-3 position, and transformations involving related intermediates like 3-methylene isoindolinones.

3-Substituted isoindolin-1-ones serve as valuable precursors for the synthesis of fused polyheterocyclic compounds, such as benzotriazines and cinnolines, through intramolecular cyclization reactions. imperial.ac.uknih.gov

A synthetic strategy has been developed to produce 1,2,4-benzotriazine (B1219565) derivatives from 3-substituted isoindolin-1-ones. nih.gov This process involves the initial synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives via the reaction of 2-cyanobenzaldehyde (B126161) with 2-nitroaniline (B44862) derivatives in the presence of a strong base like methanolic KOH. openstax.orgnih.gov The aniline (B41778) nitrogen's lone pair attacks the carbonyl carbon, and the subsequent alkoxide intermediate attacks the cyano group, leading to a cyclized intermediate that rearranges to the stable lactam isoindolin-1-one. openstax.org

These isoindolin-1-one precursors then undergo intramolecular cyclization upon heating in a basic solution (e.g., 5% KOH in MeOH) to yield the fused 1,2,4-benzotriazine ring system. nih.gov The reaction can produce both the ester and the hydrolyzed acid form of the benzotriazine, depending on the reaction time and temperature. nih.gov

Precursor IsoindolinoneProductYield (%)Reference
3-((2-Nitrophenyl)amino)isoindolin-1-one (10a)Methyl 2-(benzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16a)89 nih.gov
3-((5-Chloro-2-nitrophenyl)amino)isoindolin-1-one (10e)Methyl 2-(7-chlorobenzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16e)73 nih.gov
3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one (10g)Methyl 2-(7-chloro-6-methoxybenzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16g)65 openstax.orgnih.gov
3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one (10h)Methyl 2-(7-(trifluoromethyl)benzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16h)71 nih.gov

Table 1: Synthesis of 1,2,4-Benzotriazine Derivatives from 3-Substituted Isoindolin-1-ones.

Similarly, cinnoline (B1195905) derivatives can be synthesized from isoindolinone precursors. nih.gov The key intermediate, 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile, is prepared through a one-pot reaction between 2-cyanobenzaldehyde and 2-(2-nitrophenyl)acetonitrile. openstax.orgnih.gov This transformation proceeds via a nucleophilic addition, cyclization, and subsequent rearrangement. openstax.org

The resulting isoindolin-1-one derivative is then subjected to intramolecular cyclization under basic conditions (5% KOH in MeOH) with heating. nih.gov This step facilitates the formation of the fused cinnoline ring. As with the benzotriazines, both the ester and the corresponding carboxylic acid can be isolated, with the acid being favored by longer reaction times. nih.gov

Heating TimeYield of Cinnoline Ester (14) (%)Yield of Cinnoline Acid (15) (%)Combined Yield (%)Reference
15 min821597 nih.gov
30 min603494 nih.gov
1 h177693 nih.gov

Table 2: Isolated yields of cinnoline products from the intramolecular cyclization of 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile (6) upon heating.

The C-3 position of the isoindolin-1-one ring is susceptible to both nucleophilic and electrophilic attack, providing a direct route to functionalization. The reactivity at this position is crucial for introducing substituents that modulate the biological activity of the molecule.

Palladium-catalyzed C(sp³)–H arylation adjacent to the nitrogen atom allows for the synthesis of 3-aryl isoindolinones. ub.edu This method provides rapid access to a class of compounds that are core structures in some alkaloids. ub.edu Furthermore, a tandem arylation/oxidation sequence can be employed to access 3-aryl-3-hydroxy isoindolinones, which have shown anti-tumor activity. ub.edu

The C-3 position can also be functionalized through reactions with organometallic reagents. For instance, the addition of the lithium salt of dimethyl methylphosphonate (B1257008) to N-substituted phthalimides leads to the formation of isoindolinones with a phosphono group attached at the C-3 position via a methylene (B1212753) bridge. solubilityofthings.com Additionally, various substituted isoindolin-1-ones can be prepared through the electrophilic cyclization of o-(1-alkynyl)benzamides with reagents like ICl, I₂, and NBS under mild conditions. britannica.com

3-Methyleneisoindolin-1-ones are reactive intermediates that can be generated in situ and subsequently trapped by nucleophiles. researchgate.net These intermediates are valuable for constructing molecules with a tetrasubstituted carbon center at the C-3 position. organic-chemistry.orgresearchgate.net

One method involves the acid-catalyzed Meyer–Schuster rearrangement of isoindolinone-based propargylic alcohols. researchgate.net This rearrangement forms the 3-methyleneisoindolinone intermediate, which can then undergo an intermolecular Friedel–Crafts alkylation with a suitable nucleophile, such as an indole, to assemble 3,3-disubstituted isoindolinones. researchgate.net This robust transformation allows for the rapid generation of a library of compounds with diverse structural features. researchgate.net

Intramolecular Cyclization to Fused Heterocycles

Development of Complex Polycyclic Architectures Incorporating the Scaffold

The isoindolin-1-one framework serves as a versatile building block for the synthesis of more complex, polycyclic structures. These intricate architectures are of significant interest in medicinal chemistry and materials science. Various synthetic strategies have been developed to construct fused and spirocyclic systems based on the isoindolinone core.

One prominent approach involves the use of isoindole umpolung, where the typical reactivity of the isoindole nucleus is reversed. nih.govnih.gov In this strategy, an in-situ generated nucleophilic isoindole is converted into an electrophilic isoindolium species through protonation. This electrophilic intermediate can then undergo intramolecular cyclization reactions, such as a Pictet-Spengler-type reaction, to afford polycyclic isoindolines in good yields. nih.govnih.gov This method provides an efficient route to a variety of fused heterocyclic systems.

Transition metal-catalyzed reactions have also proven to be powerful tools for the construction of polycyclic isoindolinone derivatives. For instance, palladium-catalyzed dearomative carbonylation of N-(2-bromobenzoyl)indoles has been employed to synthesize a range of polycyclic spiro-compounds containing the isoindolinone skeleton. researchgate.net This reaction proceeds via an intramolecular carbonylation and subsequent cyclization, leading to the formation of a spirocyclic junction at the C3 position of the isoindolinone ring.

Furthermore, ruthenium-catalyzed intramolecular C-H carbonylation of oxalyl amide-protected benzylamines offers another pathway to isoindolin-1-one derivatives, which can be further elaborated into more complex polycyclic systems. researchgate.net These methods highlight the utility of the isoindolinone scaffold in accessing structurally diverse and complex molecules.

Synthetic Strategy Key Intermediate/Reaction Resulting Polycyclic System Reference
Isoindole UmpolungElectrophilic Isoindolium IonFused Polycyclic Isoindolines nih.govnih.gov
Palladium-Catalyzed Dearomative CarbonylationN-(2-bromobenzoyl)indolesSpiro-isoindolinones researchgate.net
Ruthenium-Catalyzed C-H CarbonylationOxalyl Amide-Protected BenzylaminesFused Isoindolin-1-ones researchgate.net

Computational and Theoretical Studies on 3 Methylamino Isoindolin 1 One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of isoindolinone systems.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including the synthesis of complex heterocyclic scaffolds like isoindolin-1-ones. researchgate.netunimib.it By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the entire energy profile of a reaction pathway, providing crucial insights into feasibility, selectivity, and the underlying electronic transformations. researchgate.net

In the context of isoindolinone synthesis, DFT computations have been employed to rationalize observed selectivities in base-promoted cascade reactions. researchgate.net For instance, studies on the formation of 3-substituted and 3,3-disubstituted isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles have utilized DFT to investigate the free energy profiles of the proposed mechanistic pathways. researchgate.net These calculations can confirm whether a proposed mechanism, such as a nucleophilic attack at the nitrile group followed by cyclization, is energetically favorable compared to alternative routes. researchgate.net DFT methods are also applied to understand the role of catalysts and reaction conditions, helping to optimize synthetic protocols. researchgate.netmdpi.com The general approach involves modeling the system and calculating the free energies of all relevant species, including intermediates and transition states, often incorporating a solvent model to better simulate experimental conditions. researchgate.net

The power of DFT extends to various reaction types that can produce heterocyclic systems, such as 1,3-dipolar cycloadditions, which share mechanistic features with the intramolecular cyclizations seen in isoindolinone synthesis. unimib.itmdpi.com These theoretical investigations help clarify whether a reaction proceeds through a concerted (one-step) or stepwise mechanism, and can explain observed regioselectivity by comparing the activation barriers for different pathways. mdpi.com

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations provide access to a suite of parameters that quantify this behavior. For isoindolinone analogs, these descriptors help predict their stability and interaction potential. Key parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. nih.gov These parameters are often correlated with the observed biological or chemical activity of a series of compounds. researchgate.net

Other important reactivity descriptors that can be calculated include:

Chemical Hardness (η): A measure of resistance to a change in electron configuration. It is calculated from the HOMO and LUMO energies. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. researchgate.net

Fraction of Electron Transfer (ΔN): Quantifies the number of electrons transferred from an inhibitor molecule to a metal surface in corrosion studies, a concept applicable to any electron donor-acceptor interaction. researchgate.net

These parameters are typically calculated using DFT at a specific level of theory and basis set, such as B3LYP/6-311G++. nih.gov

Table 1: Key Chemical Reactivity Parameters Derived from Quantum Chemical Calculations

ParameterSymbolDescriptionSignificance
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-filled orbital.Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital.Indicates electron-accepting ability.
Energy GapEgThe energy difference between ELUMO and EHOMO.Relates to chemical stability and reactivity. nih.gov
Chemical HardnessηResistance to deformation of the electron cloud.A higher value suggests greater stability. nih.gov
ElectronegativityχThe ability to attract electrons in a chemical bond.Predicts the nature of chemical bonding. researchgate.net

This table provides a generalized overview of parameters used in computational studies.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. uni-muenchen.delibretexts.org The MEP is calculated at various points in space around the molecule and then mapped onto a surface, typically the electron isodensity surface. uni-muenchen.deresearchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-zero potential. libretexts.org

For a molecule like 3-(Methylamino)isoindolin-1-one, an MEP map would highlight the most reactive sites. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a primary site for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms on the amine groups would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net

MEP analysis is crucial in structure-activity relationship (SAR) studies. By comparing the MEP maps of a series of isoindolinone analogs with their varying biological activities, researchers can identify specific electrostatic features that are essential for molecular recognition and binding to a biological target. nih.gov For example, the presence of a strong negative potential region in a specific location might be correlated with high inhibitory activity against a particular enzyme. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations provide a view of its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the analysis of conformational changes, stability, and binding events in a simulated physiological environment. nih.govyoutube.com

A critical application of MD simulations in drug discovery is to assess the stability of a ligand when bound to its protein target. nih.gov After a potential drug candidate, such as an isoindolinone analog, is placed into the binding site of a protein using molecular docking, an MD simulation is run to observe its behavior. If the ligand remains in its initial binding pose throughout the simulation and maintains key interactions, the complex is considered stable. nih.govnih.gov

The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting position. A low and stable RMSD value over time suggests a stable binding mode. nih.gov In contrast, a ligand with a high and fluctuating RMSD is likely to be unstable in that binding pose and may dissociate from the protein. nih.gov Advanced techniques like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more quantitative measure of binding affinity. nih.gov

MD simulations provide a dynamic and detailed picture of the specific intermolecular interactions that stabilize a protein-ligand complex. nih.gov They allow researchers to observe the formation and breaking of hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent forces in real-time. nih.gov

For isoindolin-1-one (B1195906) derivatives targeting enzymes like phosphoinositol-3-kinase γ (PI3Kγ), MD simulations have been used to identify the key amino acid residues involved in binding. nih.gov For example, simulations can reveal that the carbonyl group of the isoindolinone core forms a crucial hydrogen bond with a catalytic lysine (B10760008) residue in the active site, while the aromatic ring participates in π–sigma interactions with a gatekeeper isoleucine residue. nih.gov The methylamino group could also engage in specific hydrogen bonding or electrostatic interactions. By analyzing the frequency and duration of these interactions throughout the simulation, one can determine which are most critical for anchoring the ligand in the binding pocket. This detailed understanding of the binding mode is invaluable for the rational design of more potent and selective analogs. nih.gov

Table 2: Common Molecular Interactions Elucidated by MD Simulations

Interaction TypeDescriptionExample within an Isoindolinone-Protein Complex
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., O, N) and another nearby electronegative atom.The carbonyl oxygen of the isoindolinone core acting as an acceptor for a hydrogen bond from a lysine residue's amine group. nih.gov
Hydrophobic InteractionThe tendency of nonpolar groups to aggregate in an aqueous environment to exclude water molecules.An alkyl or aryl substituent on the isoindolinone ring fitting into a hydrophobic pocket lined with residues like leucine (B10760876) or valine. nih.gov
π-π StackingA non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face.The benzene (B151609) ring of the isoindolinone scaffold interacting with the aromatic side chain of a phenylalanine or tyrosine residue. nih.gov
π-Sigma InteractionAn interaction between a π-system (like an aromatic ring) and a sigma bond or a lone pair.The isoindolinone ring interacting with an aliphatic side chain of a residue like isoleucine or methionine. nih.gov

This table provides a generalized overview of interactions observed in computational studies of protein-ligand complexes.

Q & A

Q. Methodological Guidance

  • Catalyst Selection : Pd-based catalysts favor C–N bond formation, while base-promoted systems prioritize electrophilic substitution.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid byproducts.
  • Purity Validation : Use preparative chromatography and recrystallization (e.g., acetone/hexane mixtures) to achieve >95% purity, confirmed by HRMS and NMR .

How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Focus
Conflicting NMR or HRMS data may arise from tautomerism, residual solvents, or regioisomeric impurities. For instance, ¹H NMR signals for exocyclic methylene protons in 3-methyleneisoindolin-1-one derivatives (δ 5.19–5.30 ppm) can shift due to solvent polarity (CDCl₃ vs. DMSO-d₆) or hydrogen bonding .

Q. Methodological Guidance

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., enamine-imine shifts).
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous signals.
  • Complementary Techniques : Combine ¹³C DEPT-135, HSQC, and HMBC to resolve overlapping signals in congested aromatic regions .

What computational strategies support mechanistic elucidation of this compound formation?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) are critical for modeling transition states and intermediates in cascade reactions. For example, studies on isoindolinone synthesis from 2-carbonylbenzonitriles identified rate-determining steps (e.g., nucleophilic attack at the nitrile carbon) and validated experimentally observed regioselectivity .

Q. Methodological Guidance

  • Reaction Pathway Mapping : Calculate Gibbs free energy profiles to identify kinetically favored pathways.
  • Solvent Effects : Use implicit solvation models (e.g., SMD) to simulate polarity-dependent outcomes.
  • Validation : Cross-reference computed NMR chemical shifts (GIAO method) with experimental data to confirm proposed intermediates .

How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Focus
SAR studies require systematic variation of substituents at the isoindolinone core. For example, anti-inflammatory activity in 3-arylidene-indolin-2-ones correlates with electron-withdrawing groups (e.g., –NO₂) at the para position, while antimicrobial activity depends on lipophilic side chains (e.g., pentadecylphenoxy) .

Q. Methodological Guidance

  • Scaffold Diversification : Introduce substituents via Suzuki-Miyaura coupling or reductive amination.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like COX-2 or bacterial enzymes.
  • Biological Assays : Prioritize in vitro models (e.g., LPS-induced macrophages for anti-inflammatory testing) with dose-response analyses (IC₅₀ determination) .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Basic Research Focus
Variability often stems from inconsistent catalyst activation or moisture-sensitive intermediates. For example, Pd catalysts require rigorous degassing (N₂/Ar) to prevent oxidation, while hygroscopic reagents (e.g., KHMDS) demand anhydrous conditions .

Q. Methodological Guidance

  • Process Standardization : Use gloveboxes for air-sensitive steps and pre-dried solvents (e.g., molecular sieves in THF).
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor key intermediates.
  • Batch Documentation : Record exact stoichiometry, mixing rates, and temperature gradients for reproducibility .

How can conflicting pharmacological data for isoindolinone derivatives be reconciled?

Advanced Research Focus
Contradictory results (e.g., varying antimicrobial potency in structurally similar analogs) may arise from assay conditions (e.g., bacterial strain variability) or compound stability. For instance, this compound derivatives with pentadecyl chains showed 90% inhibition against S. aureus but were inactive against E. coli due to differences in membrane permeability .

Q. Methodological Guidance

  • Assay Replication : Test compounds across multiple cell lines or microbial strains.
  • Metabolic Stability : Perform microsomal incubation studies (e.g., liver microsomes) to assess oxidative degradation.
  • Data Normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.